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molecular formula C11H17N3O3 B8383207 Isobutyl (3-methoxy-5-methylpyrazin-2-yl)carbamate CAS No. 186497-47-2

Isobutyl (3-methoxy-5-methylpyrazin-2-yl)carbamate

Cat. No. B8383207
M. Wt: 239.27 g/mol
InChI Key: JRIUSNXEAMPSCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05866568

Procedure details

Sodium hydride (60% dispersion in oil; 0.083 g) was added to a stirred solution of isobutyl N-(3-methoxy-5-methylpyrazin-2-yl)-carbamate (0.451 g) in dry N,N-dimethylfonmamide (DMF; 8 ml) at 4° C. The mixture was stirred whilst warming to ambient temperature over I hour, was recooled to 4° C. and 2-chloropyridine-3-sulphonyl chloride (0.40 g) was added in portions over 2 minutes. The mixture was allowed to warm to ambient temperature and stirred a further 30 minutes. Water (40 ml) was added, followed by 1M hydrochloric acid to acidify. This mixture was extracted with ethyl acetate (4×15 ml) and the organic extracts were washed with water (10 ml) and saturated sodium chloride solution (10 ml) and then dried (MgSO4). Volatile material was removed by evaporation and the residue was purified by gradient elution with 0-35% ethyl acetate/hexane through a silica gel Mega Bond Elut column and triturated with ether to give 2-chloro-N-isobutoxycarbonyl-N-(3-methoxy-5-methylpyrazin-2-yl)-pyridine-3-sulphonamide (0.34 g) as a solid, m.p. 99°-101° C.; 1H NMR (CDCl3): 0.7 (d, 6 H), 1.7 (m, 1 H), 2.5 (s, 3 H), 3.8 (d, 2 H), 4.0 (s, 3 H), 7.45 (dd, 1 H), 7.9 (s, 1 H), 8.6 (dd, 1 H), 8.7 (dd, 1 H); mass spectrum (+ve ESP): 415 (M+H)+.
Quantity
0.083 g
Type
reactant
Reaction Step One
Quantity
0.451 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][O:4][C:5]1[C:6]([NH:12][C:13](=[O:19])[O:14][CH2:15][CH:16]([CH3:18])[CH3:17])=[N:7][CH:8]=[C:9]([CH3:11])[N:10]=1.[Cl:20][C:21]1[C:26]([S:27](Cl)(=[O:29])=[O:28])=[CH:25][CH:24]=[CH:23][N:22]=1.Cl>O.CN(C=O)C>[Cl:20][C:21]1[C:26]([S:27]([N:12]([C:13]([O:14][CH2:15][CH:16]([CH3:17])[CH3:18])=[O:19])[C:6]2[C:5]([O:4][CH3:3])=[N:10][C:9]([CH3:11])=[CH:8][N:7]=2)(=[O:29])=[O:28])=[CH:25][CH:24]=[CH:23][N:22]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.083 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.451 g
Type
reactant
Smiles
COC=1C(=NC=C(N1)C)NC(OCC(C)C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.4 g
Type
reactant
Smiles
ClC1=NC=CC=C1S(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was recooled to 4° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
STIRRING
Type
STIRRING
Details
stirred a further 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
This mixture was extracted with ethyl acetate (4×15 ml)
WASH
Type
WASH
Details
the organic extracts were washed with water (10 ml) and saturated sodium chloride solution (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Volatile material was removed by evaporation
CUSTOM
Type
CUSTOM
Details
the residue was purified by gradient elution with 0-35% ethyl acetate/hexane through a silica gel Mega Bond Elut column
CUSTOM
Type
CUSTOM
Details
triturated with ether

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC=C1S(=O)(=O)N(C1=NC=C(N=C1OC)C)C(=O)OCC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.34 g
YIELD: CALCULATEDPERCENTYIELD 43.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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